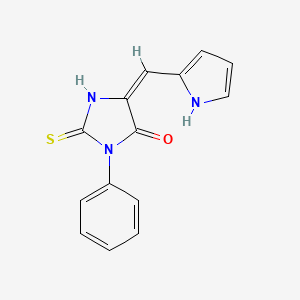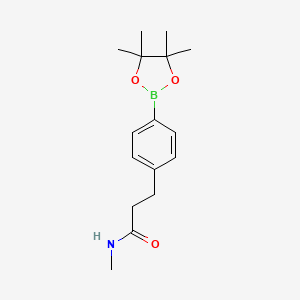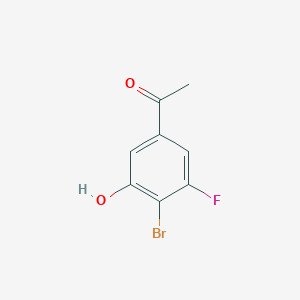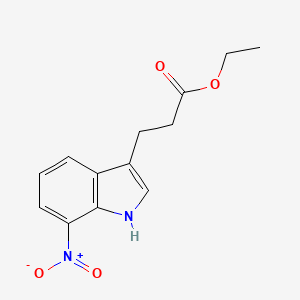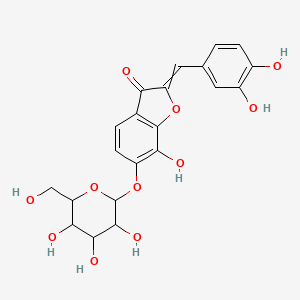
(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy-butenyl group, valinyl and leucinyl residues, and an anilide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide typically involves multiple steps, starting with the preparation of the hydroxy-butenyl intermediate. This intermediate is then coupled with L-valine and L-leucine residues through peptide bond formation. The final step involves the attachment of the anilide group. The reaction conditions often require the use of protecting groups, coupling reagents such as EDCI or DCC, and solvents like DMF or DCM.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The anilide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or DMP can be used under mild conditions.
Reduction: Reagents like NaBH4 or LiAlH4 are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted anilide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions. Its peptide-like structure makes it a valuable tool for investigating enzyme-substrate relationships and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving peptide-based pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of (R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Amide
- N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Ester
- N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Thioester
Uniqueness
(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is unique due to its anilide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s stability and binding affinity to molecular targets, making it more effective in its applications compared to similar compounds.
Propriétés
Formule moléculaire |
C21H33N3O3 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-[[2-(1-hydroxybut-3-en-2-ylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C21H33N3O3/c1-6-16(13-25)22-19(15(4)5)21(27)24-18(12-14(2)3)20(26)23-17-10-8-7-9-11-17/h6-11,14-16,18-19,22,25H,1,12-13H2,2-5H3,(H,23,26)(H,24,27) |
Clé InChI |
YVIWGLISZALAAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(CO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


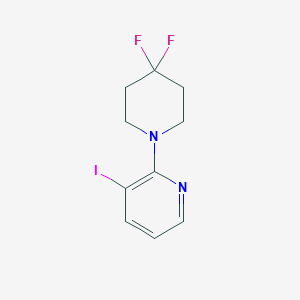

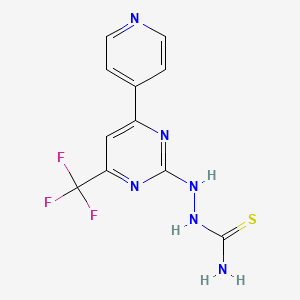

![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)

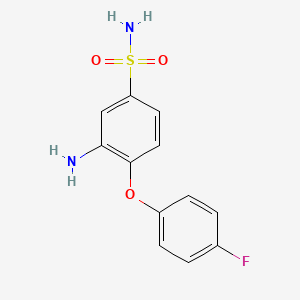
![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
